molecular formula C11H18F5NO2S B13322341 (R)-4,4-Difluoro-2-(3-((4,4,4-trifluorobutyl)sulfonyl)propyl)pyrrolidine

(R)-4,4-Difluoro-2-(3-((4,4,4-trifluorobutyl)sulfonyl)propyl)pyrrolidine

Cat. No.: B13322341
M. Wt: 323.33 g/mol
InChI Key: DEWXCAGCXZHYBX-SECBINFHSA-N
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Description

®-4,4-Difluoro-2-(3-((4,4,4-trifluorobutyl)sulfonyl)propyl)pyrrolidine is a fluorinated organic compound Fluorinated compounds are known for their unique properties, such as high thermal stability, chemical resistance, and biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4,4-Difluoro-2-(3-((4,4,4-trifluorobutyl)sulfonyl)propyl)pyrrolidine typically involves multiple steps. One common approach is the radical trifluoromethylation of carbon-centered radical intermediates . This method allows for the introduction of the trifluoromethyl group into the pyrrolidine ring, resulting in the desired compound. The reaction conditions often involve the use of radical initiators and specific solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-4,4-Difluoro-2-(3-((4,4,4-trifluorobutyl)sulfonyl)propyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include radical initiators, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different fluorinated derivatives, while substitution reactions can introduce new functional groups into the compound.

Scientific Research Applications

®-4,4-Difluoro-2-(3-((4,4,4-trifluorobutyl)sulfonyl)propyl)pyrrolidine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated molecules.

    Biology: It is studied for its potential biological activity, including its effects on various biological pathways.

    Medicine: The compound is investigated for its potential use in pharmaceuticals, particularly in the development of new drugs with improved properties.

    Industry: It is used in the production of materials with enhanced chemical and thermal stability.

Mechanism of Action

The mechanism of action of ®-4,4-Difluoro-2-(3-((4,4,4-trifluorobutyl)sulfonyl)propyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in its activity, as it can influence the compound’s binding affinity and selectivity for its targets . The exact pathways and targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

®-4,4-Difluoro-2-(3-((4,4,4-trifluorobutyl)sulfonyl)propyl)pyrrolidine is unique due to its specific combination of fluorinated groups, which impart distinct properties such as high thermal stability and chemical resistance. These properties make it particularly valuable in applications where such characteristics are essential.

Properties

Molecular Formula

C11H18F5NO2S

Molecular Weight

323.33 g/mol

IUPAC Name

(2R)-4,4-difluoro-2-[3-(4,4,4-trifluorobutylsulfonyl)propyl]pyrrolidine

InChI

InChI=1S/C11H18F5NO2S/c12-10(13)7-9(17-8-10)3-1-5-20(18,19)6-2-4-11(14,15)16/h9,17H,1-8H2/t9-/m1/s1

InChI Key

DEWXCAGCXZHYBX-SECBINFHSA-N

Isomeric SMILES

C1[C@H](NCC1(F)F)CCCS(=O)(=O)CCCC(F)(F)F

Canonical SMILES

C1C(NCC1(F)F)CCCS(=O)(=O)CCCC(F)(F)F

Origin of Product

United States

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